tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23N3O4. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its tert-butyl group, which provides steric hindrance and influences its reactivity.
Mechanism of Action
Target of Action
Similar compounds have been reported to selectively inhibit cyclin-dependent kinases such as cdk4 and cdk6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase.
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target kinases and inhibit their activity . This inhibition could disrupt the normal cell cycle progression, leading to cell cycle arrest.
Biochemical Pathways
The compound’s effect on biochemical pathways is largely dependent on its interaction with its targets. Inhibition of CDK4 and CDK6 can disrupt the cell cycle, particularly the G1/S transition . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
Pharmacokinetics
Its molecular weight (40027 g/mol) suggests that it may have reasonable bioavailability
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential inhibitory effects on CDK4 and CDK6 . This could result in cell cycle arrest and potentially apoptosis in cells where these kinases are essential for survival and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 4-(3-(methoxycarbonyl)pyridin-2-yl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the methoxycarbonyl group and the pyridine ring enhances its potential for interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-10-8-18(9-11-19)13-12(14(20)22-4)6-5-7-17-13/h5-7H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHUYQYTOOTPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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